Welcome to the BenchChem Online Store!
molecular formula C9H8F2O2 B3039837 Methyl 2,5-difluoro-4-methylbenzoate CAS No. 1355488-71-9

Methyl 2,5-difluoro-4-methylbenzoate

Cat. No. B3039837
M. Wt: 186.15 g/mol
InChI Key: XFNQULKNUXINKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096500B2

Procedure details

To methyl 2,5-difluoro-4-methylbenzoate (Preparation 26, 55 g, 0.29 mol) in carbon tetrachloride (0.4 L) was added N-bromosuccinimide (52.6 g, 0.29 mol) and dibenzoyl peroxide (1 g, 3.5 mmol) and heated at 88° C. for 5 hours under a nitrogen atmosphere. The reaction mixture was cooled to room temperature and allowed to stand for 18 hours, then washed with water (400 mL), brine (100 mL), dried over sodium sulphate and concentrated in vacuo. The resulting solid was triturated with n-heptane (120 mL) and recrystallised from hot n-heptane (50 mL) to yield the title compound as a pale yellow solid (28.5 g, 36%).
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
52.6 g
Type
reactant
Reaction Step One
Quantity
0.4 L
Type
solvent
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Yield
36%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]([CH3:12])[C:9]([F:13])=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[Br:14]N1C(=O)CCC1=O>C(Cl)(Cl)(Cl)Cl.C(OOC(=O)C1C=CC=CC=1)(=O)C1C=CC=CC=1>[Br:14][CH2:12][C:10]1[C:9]([F:13])=[CH:8][C:3]([C:4]([O:6][CH3:7])=[O:5])=[C:2]([F:1])[CH:11]=1

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
FC1=C(C(=O)OC)C=C(C(=C1)C)F
Name
Quantity
52.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
0.4 L
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
1 g
Type
catalyst
Smiles
C(C1=CC=CC=C1)(=O)OOC(C1=CC=CC=C1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
88 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with water (400 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was triturated with n-heptane (120 mL)
CUSTOM
Type
CUSTOM
Details
recrystallised from hot n-heptane (50 mL)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrCC1=CC(=C(C(=O)OC)C=C1F)F
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 37.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.